molecular formula C14H16N4O5S2 B11670661 Ethyl 2-({[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11670661
M. Wt: 384.4 g/mol
InChI Key: VZAKKBGCDGRZNT-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a thiophene ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazine ring is then functionalized with a thiol group to form the thioether linkage.

    Amidation: The thiol-functionalized triazine is reacted with an acyl chloride or anhydride to form the amide bond.

    Thiophene Ring Formation: The thiophene ring is synthesized separately and then coupled with the triazine derivative.

    Esterification: Finally, the ester group is introduced through esterification reactions involving ethanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl groups in the triazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical transformations.

Biology

The compound’s potential biological activity, particularly due to the triazine ring, makes it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazine ring could be involved in hydrogen bonding or π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a triazine ring, a thiophene ring, and an ester group. This structural arrangement is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H16N4O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C14H16N4O5S2/c1-4-23-13(21)9-6(2)7(3)25-11(9)15-8(19)5-24-12-10(20)16-14(22)18-17-12/h4-5H2,1-3H3,(H,15,19)(H2,16,18,20,22)

InChI Key

VZAKKBGCDGRZNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=O)NC2=O

Origin of Product

United States

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